molecular formula C28H35N7O2 B136833 4-Azidobenzpyramine CAS No. 135408-68-3

4-Azidobenzpyramine

Cat. No. B136833
M. Wt: 501.6 g/mol
InChI Key: NAHSFBHKNMTMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azidobenzpyramine (4-ABP) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a derivative of benzpyramine, which is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. 4-ABP is a versatile compound that can be used in a wide range of research applications, including drug discovery, chemical biology, and biochemistry.

Mechanism Of Action

The mechanism of action of 4-Azidobenzpyramine involves the formation of a covalent bond between the azide group of 4-Azidobenzpyramine and the alkyne group of a biomolecule. This reaction is known as click chemistry and is highly selective and efficient. The covalent bond formed between the azide group of 4-Azidobenzpyramine and the alkyne group of a biomolecule is stable and irreversible, making it an ideal tool for studying protein-ligand interactions.

Biochemical And Physiological Effects

4-Azidobenzpyramine has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes or metabolic pathways. This makes it an ideal tool for studying protein-ligand interactions without affecting the biological system being studied.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Azidobenzpyramine in lab experiments include its versatility, ease of synthesis, and selectivity. It can be used to label a wide range of biomolecules and can be conjugated to a variety of molecules using click chemistry. However, one limitation of using 4-Azidobenzpyramine is that it requires a bioorthogonal reaction partner, such as an alkyne, for click chemistry to occur.

Future Directions

The potential applications of 4-Azidobenzpyramine in scientific research are vast. Some possible future directions include the development of new click chemistry reactions, the use of 4-Azidobenzpyramine in drug discovery, and the study of protein-ligand interactions in complex biological systems. Additionally, the use of 4-Azidobenzpyramine in imaging techniques, such as fluorescence microscopy, could provide new insights into the behavior of biomolecules in living cells.

Synthesis Methods

The synthesis of 4-Azidobenzpyramine involves the reaction of benzpyramine with sodium azide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-Azidobenzpyramine. The synthesis of 4-Azidobenzpyramine is a relatively simple process and can be carried out on a large scale.

Scientific Research Applications

4-Azidobenzpyramine has been extensively studied for its potential applications in scientific research. It has been used as a tool compound in chemical biology and biochemistry to study protein-ligand interactions. 4-Azidobenzpyramine can be used to label proteins with an azide group, which can then be selectively conjugated to a variety of biomolecules using click chemistry. This approach has been used to study protein-protein interactions, protein-DNA interactions, and protein-lipid interactions.

properties

CAS RN

135408-68-3

Product Name

4-Azidobenzpyramine

Molecular Formula

C28H35N7O2

Molecular Weight

501.6 g/mol

IUPAC Name

4-azido-N-[5-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl-methylamino]pentyl]benzamide

InChI

InChI=1S/C28H35N7O2/c1-34(19-7-3-5-18-31-28(36)24-11-13-25(14-12-24)32-33-29)20-21-35(27-8-4-6-17-30-27)22-23-9-15-26(37-2)16-10-23/h4,6,8-17H,3,5,7,18-22H2,1-2H3,(H,31,36)

InChI Key

NAHSFBHKNMTMLR-UHFFFAOYSA-N

SMILES

CN(CCCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3

Canonical SMILES

CN(CCCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])CCN(CC2=CC=C(C=C2)OC)C3=CC=CC=N3

synonyms

4-azidobenzpyramine

Origin of Product

United States

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